1-Ethynyl-2-ethoxynaphthalene
Description
1-Ethynyl-2-ethoxynaphthalene is a naphthalene derivative featuring an ethynyl (-C≡CH) group at position 1 and an ethoxy (-OCH₂CH₃) group at position 2. This structure combines aromaticity with electron-donating (ethoxy) and π-conjugated (ethynyl) substituents, making it relevant in organic synthesis, pharmaceuticals, and materials science. The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the ethoxy group enhances solubility and modulates electronic properties .
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-ethoxy-1-ethynylnaphthalene |
InChI |
InChI=1S/C14H12O/c1-3-12-13-8-6-5-7-11(13)9-10-14(12)15-4-2/h1,5-10H,4H2,2H3 |
InChI Key |
QYBQAADSPYVXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 1-Ethynyl-2-ethoxynaphthalene and related naphthalene derivatives:
Electronic and Reactivity Differences
- Ethynyl vs. Acetyl Groups : The ethynyl group in this compound enables alkyne-specific reactions (e.g., cycloadditions), whereas the acetyl group in 2-Acetyl-6-methoxynaphthalene facilitates nucleophilic attacks at the carbonyl carbon .
- Ethoxy vs.
- Nitro vs. Ethynyl: Nitro groups are strong electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution, whereas ethynyl groups act as π-donors, activating specific positions .
Toxicity and Environmental Impact
- 1-Nitronaphthalene: Classified as highly toxic due to nitro group-mediated oxidative stress and carcinogenic metabolites .
- This compound: Limited toxicity data; however, ethoxy groups generally reduce acute toxicity compared to nitro derivatives.
- Environmental Persistence : Ethynyl and ethoxy substituents may enhance biodegradability compared to halogenated or nitro-naphthalenes, though empirical data are lacking .
Preparation Methods
Step 1: Synthesis of 2-Ethoxynaphthalene
The Williamson ether synthesis is a foundational method for introducing the ethoxy group.
Procedure :
-
Substrate : 2-Naphthol (β-naphthol).
-
Reagents : Ethyl halide (e.g., ethyl chloride, ethyl bromide) or diethyl sulfate.
-
Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Solvent : Ethanol/water mixture or methanol.
Example (US4341719A):
2-Hydroxynaphthalene-6-sulfonic acid undergoes ethylation with ethyl chloride in an autoclave at 120°C for 5 hours in the presence of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). While this patent focuses on sulfonic acid derivatives, analogous conditions apply to 2-naphthol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 61–87% (depending on substrate) |
| Temperature | 80–120°C |
| Reaction Time | 2–6 hours |
Step 2: Introduction of Ethynyl Group
The ethynyl group is introduced via Sonogashira coupling or direct ethynylation .
Sonogashira Coupling (Ambeed):
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Co-catalyst : CuI.
-
Substrate : 2-Ethoxynaphthalene with a halogen (e.g., bromine or iodine) at position 1.
-
Alkyne Source : Trimethylsilylacetylene (TMSA) or terminal acetylene.
Example :
1-Bromo-2-ethoxynaphthalene reacts with TMSA in triethylamine (Et₃N) at 80°C for 3 hours. Deprotection with K₂CO₃ in methanol yields 1-ethynyl-2-ethoxynaphthalene.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–86% |
| Catalyst Loading | 1–5 mol% Pd |
| Temperature | 60–80°C |
Direct Ethynylation of 2-Naphthol Derivatives
Ethynylation Prior to Etherification
This route avoids halogenation by introducing the ethynyl group early.
Procedure :
-
Ethynylation :
-
Substrate : 1-Halo-2-naphthol (e.g., 1-iodo-2-naphthol).
-
Reaction : Sonogashira coupling with terminal alkynes.
-
Conditions : Similar to Section 2.2.
-
-
Etherification :
-
Ethylate the hydroxyl group using Williamson conditions (Section 2.1).
-
Advantage : Bypasses the need for halogenating 2-ethoxynaphthalene.
Alternative Methods
Grignard Reaction with Ethynylmagnesium Bromide
Substrate : 1-Bromo-2-ethoxynaphthalene.
Reagent : Ethynylmagnesium bromide (HC≡CMgBr).
Conditions : Tetrahydrofuran (THF), 0°C to room temperature.
Limitation : Low functional group tolerance and competing side reactions.
Oxidative Coupling
Substrate : 2-Ethoxynaphthalene.
Reagent : FeCl₃ or other oxidants (US7977441B2).
Mechanism : Radical-mediated coupling of acetylene precursors.
Example : Poly(this compound) synthesis involves FeCl₃ oxidation, suggesting potential for monomer preparation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Williamson + Sonogashira | High selectivity; scalable | Multi-step; halogenation required | 61–87% |
| Direct Ethynylation | Fewer steps | Requires halogenated naphthol derivatives | 70–82% |
| Grignard Reaction | Simple reagents | Poor functional group compatibility | 50–65% |
| Oxidative Coupling | Single-step for polymers | Limited monomer isolation | N/A |
Mechanistic Insights
Williamson Ether Synthesis
-
Base Role : Deprotonates 2-naphthol to form naphthoxide ion.
-
Nucleophilic Substitution : Naphthoxide attacks ethyl halide (SN2 mechanism).
Sonogashira Coupling
-
Catalytic Cycle : Pd(0) oxidizes to Pd(II), facilitating oxidative addition with aryl halide.
-
Transmetallation : CuI transfers acetylide to Pd.
-
Reductive Elimination : Forms C–C bond, regenerating Pd(0).
Key Citations :
Q & A
Q. Key Factors Affecting Yield :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ | Increases coupling efficiency |
| Solvent | Dimethylacetamide | Enhances solubility of intermediates |
| Temperature | 80–100°C | Balances reaction rate and side reactions |
Lower yields (<50%) are observed with incomplete ethoxylation or catalyst poisoning .
How can researchers characterize this compound and validate its purity?
Basic Research Question
Characterization requires multi-modal analysis:
- NMR : Confirm ethoxy (δ 1.4–1.6 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and ethynyl (δ 2.5–3.0 ppm for C≡CH) groups .
- GC-MS : Monitor molecular ion peaks (m/z ≈ 212 for M⁺) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
Q. Validation Protocol :
Compare retention times with synthetic standards.
Use spike-and-recovery experiments to assess matrix effects in biological samples .
What biochemical pathways are likely affected by this compound based on structural analogs?
Advanced Research Question
Structural analogs (e.g., 2-ethoxynaphthalene) suggest interactions with cytochrome P450 enzymes and aryl hydrocarbon receptor (AhR) pathways .
- Mechanistic Insight : The ethynyl group may act as a Michael acceptor, covalently binding to cysteine residues in enzymes.
- Experimental Design :
Data Interpretation : Contradictions may arise if metabolic activation varies between species (e.g., rodent vs. human microsomes) .
How should researchers design in vivo toxicological studies for this compound?
Advanced Research Question
Follow systematic review frameworks (e.g., ATSDR’s 8-step process) :
Dose Randomization : Use stratified randomization to allocate doses (e.g., 10–100 mg/kg) across test groups .
Endpoint Selection : Prioritize hepatic, renal, and respiratory outcomes (Table B-1) .
Q. Risk of Bias Mitigation :
| Bias Type | Control Method |
|---|---|
| Allocation bias | Double-blinding |
| Outcome reporting | Pre-registered protocols |
Low confidence in studies with <80% outcome reporting .
How can conflicting data on metabolic stability be resolved in studies of this compound?
Advanced Research Question
Contradictions often stem from:
- Matrix Effects : Plasma vs. liver homogenate stability.
- Species Differences : Human vs. rodent CYP450 isoforms.
Q. Methodological Solutions :
Conduct interspecies comparisons using recombinantly expressed enzymes.
Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data .
Data Integration : Use tiered evidence ratings (High/Moderate/Low confidence) to weight findings .
What environmental monitoring strategies are recommended for detecting this compound in ecosystems?
Advanced Research Question
Prioritize media-specific sampling:
| Media | Method | Detection Limit |
|---|---|---|
| Water | SPE-GC-MS | 0.1 ppb |
| Soil | Soxhlet extraction | 5 ppb |
Include transformation products (e.g., ethoxy-naphthoic acid) in analysis .
How can biomonitoring studies assess human exposure to this compound?
Advanced Research Question
- Biomarkers : Measure urinary metabolites (e.g., 2-ethoxy-1-naphthol glucuronide) via LC-MS/MS.
- Population Stratification : Compare occupational (e.g., industrial workers) and general populations .
Confounding Factors : Adjust for smoking status (naphthalene is a tobacco smoke component) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
